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Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705

Executive Summary

Natural TL-119, also known as A-3302-B and ASP-1, is a cyclic depsipeptide belonging to the
nobilamide family of natural products.[1] Isolated from various marine microorganisms,
including Bacillus, Micromonospora, and Saccharomonospora species, TL-119 has garnered
significant interest within the scientific community due to its diverse and potent biological
activities.[2][3][4] This technical guide provides a comprehensive overview of the
physicochemical properties of natural TL-119, detailed experimental protocols for its isolation
and characterization, and an exploration of its known mechanisms of action. This document is
intended for researchers, scientists, and drug development professionals engaged in natural
product chemistry, pharmacology, and antimicrobial research.

Physicochemical Properties

Natural TL-119 is a neutral peptide with a complex structure that dictates its physical and
chemical characteristics.[4] A summary of its key physicochemical properties is presented in
Table 1.

Table 1: Physicochemical Properties of Natural TL-119 (A-3302-B)
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Property Value Reference(s)

Synonyms A-3302-B, ASP-1 [1112]

] Cyclic Depsipeptide
Chemical Class L _ [1][5]
(Nobilamide Family)

Molecular Formula Ca2H57N7009 [41[6]

Molecular Weight 803.9 g/mol [6]

Observed: 804.4256 Da;
Exact Mass [M+H]* [21[7]
Calculated: 804.4296 Da

Appearance Pale yellow amorphous solid [1]

N Soluble in a mixture of
Solubility [4]
chloroform and methanol.

L-Alanine, L-Valine, D-allo-
Amino Acid Composition Threonine, L-Phenylalanine, [1]18]

D-Phenylalanine, D-Leucine

Note: Specific optical rotation and melting point data for TL-119 are not consistently reported in
the reviewed literature.

Experimental Protocols
Bioassay-Guided Isolation and Purification of TL-119
from Micromonospora sp.

This protocol outlines a typical bioassay-guided fractionation approach for isolating TL-119.
The workflow is illustrated in the diagram below.
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Figure 1: Bioassay-Guided Isolation Workflow for TL-119
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Methodology:

 Cultivation: The marine bacterium Micromonospora sp. (strain MAG 9-7) is cultured in a
suitable medium such as ISP2 prepared with seawater.[2]

e Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant.
The mycelial cake is then extracted with an organic solvent like ethyl acetate to obtain a
crude extract.

e Initial Fractionation: The crude extract is subjected to column chromatography using a
Sephadex LH-20 stationary phase, with methanol as the mobile phase.[2][7]

o Bioassay: The collected fractions are screened for biological activity (e.g., antibacterial
activity against Staphylococcus aureus or antiviral activity against HSV-2) using appropriate
assays.

 Purification of Active Fractions: Fractions exhibiting significant activity are pooled and
concentrated. The resulting material is washed with methanol, yielding the less soluble
peptide A-3302-B as an insoluble material.[2]

o Purity Assessment: The purity of the isolated compound is assessed using analytical
techniques such as *H and 3C NMR. A purity of >96% is typically desired for biological
assays.[2]

Structure Elucidation of TL-119

The structural determination of TL-119 involves a combination of spectroscopic and chemical
methods.

1. Mass Spectrometry (MS):

» High-Resolution Electrospray lonization Mass Spectrometry (HRESI-MS): This technique is
used to determine the exact mass and molecular formula of the compound. For TL-119, the
protonated molecule [M+H]* is observed at m/z 804.4256, corresponding to the molecular
formula Ca2HssN700.[2][7]
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e Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion is performed
to confirm the amino acid sequence of the peptide.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H and 3C NMR: These spectra provide information about the chemical environment of the
hydrogen and carbon atoms in the molecule, respectively. The data reveals characteristic
resonances for a peptide structure.[2]

e 2D NMR (COSY, HMBC, etc.): Two-dimensional NMR experiments are crucial for
establishing the connectivity between atoms and elucidating the planar structure of the
molecule, including the sequence of amino acid residues.[9]

3. Determination of Amino Acid Configuration (Marfey's Method):

» Acid Hydrolysis: The purified peptide is hydrolyzed using 6 M HCI to break the amide and
ester bonds, releasing the constituent amino acids.[1]

 Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-
dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomeric derivatives of the
amino acids.

o LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase
HPLC-MS.

o Comparison to Standards: The retention times of the derivatized amino acids from TL-119
are compared with those of derivatized L- and D-amino acid standards to determine the
absolute configuration of each amino acid in the natural product.[1]

Mechanism of Action and Signhaling Pathways

TL-119 exhibits a range of biological activities, with distinct mechanisms of action.

Antiviral Activity against Herpes Simplex Virus 2 (HSV-2)

TL-119 has been shown to specifically inhibit HSV-2 infection. Its mechanism does not involve
direct inactivation of the virus particle or inhibition of viral protein synthesis. Instead, it acts at a
late stage of the viral replication cycle.[2][10]
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Figure 2: Proposed Antiviral Mechanism of TL-119 against HSV-2

The proposed mechanism involves the inhibition of viral egress, which prevents the release of
newly formed virus particles from the infected host cell.[2][10] This action effectively reduces
both the transmission of the virus to other cells and the overall viral load.[7]

Antibacterial Mechanism of Action

TL-119 is a potent antibacterial agent against various Gram-positive bacteria, including
multidrug-resistant strains of Staphylococcus.[5] While the precise mechanism is still under
investigation, it is suggested to be similar to that of vancomycin, which involves targeting the
bacterial cell membrane and inhibiting cell wall synthesis.[5] This disruption of the cell envelope
leads to bacterial cell death.
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Anticancer Cell Motility (inferred from Nobilamide 1)

While not directly demonstrated for TL-119, the closely related nobilamide | has been shown to
inhibit cancer cell motility and tumorigenicity.[3] This activity is achieved by suppressing the
epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Nobilamide |
downregulates the expression of EMT-inducing transcription factors (Snail, Slug, and Twist)
and matrix metalloproteinases (MMP2 and MMP9), which are crucial for cell migration and
invasion.[3][11]
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Figure 3: Anticancer Mechanism of Nobilamide |

Conclusion

Natural TL-119 is a multifaceted depsipeptide with significant therapeutic potential. Its unique
physicochemical properties and diverse biological activities, including potent antimicrobial and
antiviral effects, make it a compelling candidate for further drug development. This technical
guide provides a foundational understanding of TL-119, offering detailed protocols and
mechanistic insights to aid researchers in their exploration of this promising natural product.
Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully
realize its clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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